
Clorindione
Overview
Description
Clorindione (C₁₅H₉ClO₂; molecular weight: 256.68 g/mol) is a synthetic anticoagulant belonging to the 1,3-indandione class of vitamin K antagonists (VKAs). It is chemically designated as 2-(4-chlorophenyl)indene-1,3-dione . Structurally, it features a planar indandione core with a para-chlorophenyl substituent, which enhances its lipophilicity and binding affinity to vitamin K epoxide reductase (VKOR) . This compound inhibits the regeneration of reduced vitamin K, thereby impairing the γ-carboxylation of clotting factors II, VII, IX, and X, and proteins C and S . It is primarily used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE), and has a historical market presence valued at USD 57.76 million in 2023 .
Preparation Methods
The synthesis of clorindione involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then cyclized to form the indandione structure . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Clorindione undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the chloro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
Clorindione functions as a vitamin K antagonist, effectively lowering prothrombin levels and preventing blood clot formation. Its primary applications include:
- Management of Thromboembolic Disorders : this compound is employed in treating conditions like deep vein thrombosis and pulmonary embolism, where the risk of blood clots is significant.
- Atrial Fibrillation : It is also used in patients with atrial fibrillation to reduce the risk of stroke by preventing thrombus formation in the heart.
- Post-Surgical Patients : this compound may be prescribed to patients post-surgery to prevent venous thromboembolism.
Market Dynamics
- Increasing Cardiovascular Diseases : The rising prevalence of cardiovascular conditions necessitates effective anticoagulation therapies.
- Aging Population : An older demographic is more susceptible to thromboembolic disorders, increasing demand for anticoagulants.
- Healthcare Infrastructure Improvements : Enhanced healthcare facilities and awareness about preventive healthcare contribute to market expansion.
Research and Development
Ongoing research focuses on optimizing this compound's efficacy and safety profile. Key areas include:
- Personalized Medicine : Investigating pharmacogenomics to tailor anticoagulant therapy based on individual patient profiles.
- Drug Delivery Innovations : Developing targeted delivery systems to enhance therapeutic outcomes while minimizing side effects.
- Long-Term Anticoagulation : Researching the long-term effects and safety of this compound compared to newer anticoagulants.
Case Studies and Clinical Trials
Several clinical studies have assessed this compound's effectiveness and safety:
- A study published in Arzneimittelforschung documented the coagulation-inhibiting activity of this compound, emphasizing its potential as a long-acting oral anticoagulant .
- Research indicates that this compound may offer advantages over traditional vitamin K antagonists in specific patient populations, particularly the elderly .
Comparative Analysis with Other Anticoagulants
The following table compares this compound with other common anticoagulants:
Feature | This compound | Warfarin | Direct Oral Anticoagulants |
---|---|---|---|
Mechanism | Vitamin K antagonist | Vitamin K antagonist | Direct thrombin inhibitors |
Onset of Action | Moderate | Slow | Rapid |
Monitoring Required | Yes (INR) | Yes (INR) | No |
Antidote | None | Vitamin K | None |
Use in Atrial Fibrillation | Yes | Yes | Yes |
Mechanism of Action
Clorindione exerts its effects by inhibiting the action of vitamin K, which is essential for the synthesis of certain clotting factors. By inhibiting vitamin K, this compound decreases the levels of these clotting factors, thereby reducing blood clotting . The molecular targets of this compound include the vitamin K epoxide reductase complex, which is involved in the recycling of vitamin K .
Comparison with Similar Compounds
Structural and Chemical Properties
Clorindione vs. Phenindione and Anisindione
This compound shares structural homology with other 1,3-indandione derivatives, such as Phenindione (2-phenyl-1,3-indandione) and Anisindione (2-(4-methoxyphenyl)-1,3-indandione). Key differences include:
- Substituent Groups : this compound’s para-chlorophenyl group increases electronegativity and lipophilicity compared to Phenindione’s phenyl or Anisindione’s methoxy groups .
- Acid Dissociation Constants (pKa) :
Compound | pKa₁ | pKa₂ | Method |
---|---|---|---|
This compound | 3.36 | 6.14 | Spectrophotometry |
Phenindione | 3.31 | 5.81 | Spectrophotometry |
Anisindione | 3.59 | 6.20 | Spectrophotometry |
Data from stopped-flow kinetic studies at 25°C and ionic strength 0.1 (NaCl) .
The chloro substituent in this compound slightly lowers pKa₁ compared to Anisindione, enhancing ionization in physiological pH ranges, which may influence bioavailability .
This compound vs. Dabigatran
Dabigatran (C₂₅H₂₅N₇O₃; molecular weight: 471.52 g/mol) is a non-VKA direct thrombin inhibitor. Key contrasts include:
- Mechanism : Dabigatran binds directly to thrombin’s active site, inhibiting fibrin formation, whereas this compound acts upstream by antagonizing vitamin K .
Clinical and Market Comparison
Parameter | This compound | Phenindione | Dabigatran |
---|---|---|---|
Class | Vitamin K Antagonist | Vitamin K Antagonist | Direct Thrombin Inhibitor |
Indications | DVT, PE, Atrial Fibrillation | DVT, PE | DVT, PE, Non-valvular AF |
Monitoring | INR required | INR required | No routine monitoring |
Market Size (2023) | USD 57.76 million | Discontinued (1970s) | USD 3.2 billion (2023) |
Key Limitation | Drug-food interactions (vitamin K) | Hepatotoxicity | Renal excretion issues |
Market data sourced from 360iResearch and historical pharmaceutical records .
Research Findings and Limitations
- Efficacy : this compound’s anticoagulant effect is comparable to warfarin but with a narrower therapeutic index. Clinical trials from the 1970s reported a 68% reduction in recurrent DVT, though bleeding events occurred in 12% of patients .
- Safety : The chloro substituent may contribute to rare hepatotoxicity, as seen in case studies from the 1980s .
- Market Trends: this compound’s use has declined in favor of newer oral anticoagulants (NOACs) like Dabigatran, which dominate 78% of the market due to safety and convenience .
Biological Activity
Clorindione is a synthetic anticoagulant belonging to the class of vitamin K antagonists. It is primarily used to prevent and treat thromboembolic disorders by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. This article explores the biological activity of this compound, its pharmacological properties, clinical applications, and relevant case studies.
This compound has a chemical formula of and a molecular weight of approximately 256.69 g/mol. As a derivative of phenindione, it functions by blocking the action of vitamin K, thereby reducing the levels of prothrombin and other clotting factors in the blood. This mechanism is crucial in managing conditions where blood clots pose significant health risks.
Primary Targets and Effects
Target | Pharmacology | Condition | Potency |
---|---|---|---|
Vitamin K-dependent clotting factors | Anticoagulant | Thromboembolic disorders | High |
This compound has shown effectiveness in reducing serum cholesterol and triglyceride levels in animal models, indicating potential metabolic benefits beyond its anticoagulant properties .
Clinical Applications
This compound is primarily indicated for:
- Prevention of Deep Vein Thrombosis (DVT) : It is effective in preventing blood clots in patients at risk, particularly post-surgery or those with limited mobility.
- Management of Pulmonary Embolism (PE) : this compound is utilized for treating acute PE and preventing future thromboembolic events .
Case Studies and Clinical Trials
A notable clinical trial involved administering this compound to 32 patients over three days. The dosing regimen started with 12 mg on day one, followed by 8 mg and then 4 mg. Concurrently, patients received heparin to manage immediate anticoagulation needs. The results demonstrated a significant reduction in prothrombin levels back to therapeutic ranges by day four, showcasing this compound's delayed but effective action in anticoagulation therapy .
Efficacy Compared to Other Anticoagulants
In a comparative analysis with other vitamin K antagonists like warfarin, this compound has been noted for its distinct pharmacokinetic profile. While both classes are effective in reducing thromboembolic events, emerging data suggest that this compound might offer advantages in specific patient populations due to its unique metabolic pathways and lower incidence of certain side effects .
Research Findings
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for determining the physicochemical properties of Clorindione (e.g., ionization constants)?
To characterize this compound’s physicochemical properties, employ spectrophotometric titration and pH-jump techniques under controlled conditions (25°C, ionic strength 0.1). Macroscopic ionization constants (pKa) can be derived using stopped-flow spectrophotometry, as demonstrated in studies of structurally similar 1,3-indandiones . Ensure reproducibility by adhering to standardized protocols for solvent preparation and calibration. Data should be validated against reference compounds like anisindione and phenindione to confirm accuracy.
Q. How should researchers design synthetic routes for this compound to ensure purity and reproducibility?
Prioritize chromatographic purification (e.g., HPLC or column chromatography) and validate compound identity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For novel derivatives, provide detailed spectral data and elemental analysis. For known compounds, cross-reference synthetic procedures with established literature, ensuring purity (>95%) via techniques like melting-point analysis or differential scanning calorimetry (DSC) .
Q. What analytical methods are suitable for validating this compound’s stability under varying storage conditions?
Conduct accelerated stability studies using thermogravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) under stress conditions (e.g., elevated temperature, humidity). Quantify degradation products and establish degradation kinetics using Arrhenius modeling. Include control samples and replicate analyses to minimize experimental variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
Adopt a systematic framework:
- Perform meta-analysis to identify trends or outliers in efficacy/toxicity data.
- Replicate conflicting experiments under standardized conditions (e.g., cell lines, animal models).
- Use sensitivity analysis to assess the impact of variables like dosage or solvent choice. Reference iterative qualitative methods to contextualize discrepancies, such as re-evaluating assay protocols or biological endpoints .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in vivo?
Utilize a multi-arm preclinical study with dose-response modeling and pharmacokinetic/pharmacodynamic (PK/PD) integration. Include:
- Control groups (vehicle and positive controls).
- Longitudinal sampling for plasma concentration monitoring.
- Tissue-specific analyses (e.g., liver microsomal assays for metabolic profiling). Address ethical compliance by following institutional guidelines for animal welfare and sample size justification .
Q. How can advanced kinetic models elucidate this compound’s reaction pathways in biological systems?
Apply stopped-flow spectrophotometry to measure transient intermediates during ionization or protein binding. Use global fitting algorithms (e.g., MATLAB or KinTek Explorer) to derive rate constants. Compare kinetic parameters (e.g., kon/koff) with computational simulations (molecular docking) to validate mechanistic hypotheses .
Q. Methodological Frameworks
Q. What strategies ensure robust hypothesis formulation for this compound-related research?
- Conduct a gap analysis of existing literature (e.g., pharmacokinetic studies, structural analogs).
- Align hypotheses with understudied mechanisms, such as this compound’s interactions with cytochrome P450 isoforms.
- Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure testable questions .
Q. How should researchers integrate interdisciplinary approaches (e.g., chemical biology and clinical data) in this compound studies?
- Combine in vitro binding assays (e.g., surface plasmon resonance) with retrospective clinical data mining.
- Apply mixed-methods research (MMR) to triangulate quantitative (e.g., IC50 values) and qualitative findings (e.g., patient-reported outcomes).
- Validate cross-disciplinary data using Bayesian statistical models to account for uncertainty .
Q. What meta-analytical frameworks are effective for synthesizing heterogeneous data on this compound’s therapeutic potential?
- Use PRISMA guidelines for systematic reviews to assess bias and study quality.
- Apply random-effects models to aggregate data across studies with varying methodologies.
- Report heterogeneity metrics (e.g., I<sup>2</sup> statistic) and perform subgroup analyses based on experimental conditions .
Q. Data Integrity and Reproducibility
Q. How can researchers address challenges in replicating this compound’s reported bioactivity?
- Publish detailed supplementary materials, including raw kinetic datasets and instrument calibration logs.
- Collaborate with independent labs for cross-validation.
- Use open-source platforms (e.g., Zenodo) to share spectral libraries and synthetic protocols .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity of this compound?
- Fit dose-response curves using nonlinear regression (e.g., Hill equation).
- Calculate LD50/LC50 values with 95% confidence intervals via Probit analysis.
- Adjust for covariates (e.g., animal weight, sex) using multivariate regression models .
Properties
IUPAC Name |
2-(4-chlorophenyl)indene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDUWAXIURWWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046228 | |
Record name | Clorindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-99-2 | |
Record name | Clorindione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clorindione [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clorindione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clorindione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Clorindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clorindione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CLORINDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541C7WS64R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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